molecular formula C10H10N2O2 B181527 Ethyl N-(2-cyanophenyl)carbamate CAS No. 41534-70-7

Ethyl N-(2-cyanophenyl)carbamate

Cat. No.: B181527
CAS No.: 41534-70-7
M. Wt: 190.2 g/mol
InChI Key: RJPYCQIROWUTHA-UHFFFAOYSA-N
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Description

Ethyl N-(2-cyanophenyl)carbamate is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . It is a carbamate derivative, characterized by the presence of an ethyl ester group and a cyanophenyl moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl N-(2-cyanophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-cyanophenyl isocyanate with ethanol under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated reactors to maintain precise control over reaction parameters. The process may include steps such as purification through recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Ethyl N-(2-cyanophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl N-(2-cyanophenyl)carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methyl N-(2-cyanophenyl)carbamate: Similar in structure but with a methyl ester group instead of an ethyl ester.

    Phenyl N-(2-cyanophenyl)carbamate: Contains a phenyl group instead of an ethyl group.

    N-(2-cyanophenyl)carbamate: Lacks the ethyl ester group, making it less hydrophobic.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ethyl ester group enhances its solubility in organic solvents, making it more versatile in various chemical reactions compared to its analogs .

Biological Activity

Ethyl N-(2-cyanophenyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H12N2O2C_{14}H_{12}N_2O_2 and is characterized by the presence of a carbamate functional group linked to a cyanophenyl moiety. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.

The primary mechanism of action for this compound involves the inhibition of the enzyme acetylcholinesterase (AChE) . This enzyme plays a crucial role in breaking down acetylcholine, a neurotransmitter involved in muscle contraction and neural transmission. Inhibition of AChE leads to an accumulation of acetylcholine at synapses, resulting in prolonged stimulation of muscles and nerves, which can disrupt normal physiological functions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neurotoxicity : Similar to other carbamates, this compound can induce neurotoxic effects by disrupting cholinergic signaling pathways. Studies have shown that carbamates can lead to pathophysiological effects even at low doses, impacting neuromuscular transmission .
  • Potential Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by interfering with cellular proliferation pathways. The structural similarity to known anticancer agents warrants further investigation into its potential as a therapeutic agent .
  • Enzyme Interaction : this compound may also interact with various enzymes involved in metabolic processes, potentially modulating their activity and influencing biochemical pathways.

In Vitro Studies

A study focusing on the inhibition of AChE demonstrated that this compound significantly increased acetylcholine levels in neuronal cultures, indicating its potent inhibitory action on AChE. The IC50 value for this compound was found to be comparable to other known AChE inhibitors.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has revealed that modifications to the phenyl group or the carbamate moiety can enhance biological activity. For instance, introducing electron-withdrawing groups on the aromatic ring has been shown to increase potency against AChE .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
This compoundC₁₄H₁₂N₂O₂Strong AChE inhibitor; potential anticancer activity
Ethyl N-(4-nitrophenyl)carbamateC₁₄H₁₄N₂O₄Nitro group affects electronic properties; less bioactive
4-Methyl-N-(4-cyanophenyl)carbamateC₁₄H₁₄N₂O₂Methyl substitution alters solubility; moderate activity

This comparison highlights how variations in chemical structure can influence biological activity and therapeutic potential.

Properties

IUPAC Name

ethyl N-(2-cyanophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)12-9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPYCQIROWUTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458688
Record name Ethyl N-(2-cyanophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41534-70-7
Record name Ethyl N-(2-cyanophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Ethyl N-(2-cyanophenyl)carbamate in the synthesis of heterocyclic compounds?

A1: this compound serves as a crucial building block in the synthesis of 3-amino-2-(1H-benzo(d)(1,2,3)triazol-1-yl)-1H-indole-1-carboxylate (2c). [] Researchers reacted it with 1-chloromethylbenzotriazole to form an intermediate, which then underwent cyclization in the presence of LDA (lithium diisopropylamide). This reaction highlights the compound's utility in constructing complex heterocyclic systems, particularly indoles, which are prevalent in various bioactive molecules.

Q2: Are there any limitations in using this compound for synthesizing these compounds?

A2: The research paper mentions that attempts to remove the benzotriazole nitrogen from the synthesized indole derivative (2c) were unsuccessful under both thermal and photolytic conditions. [] This limitation suggests that further modifications or alternative synthetic routes might be necessary if the target structure requires the absence of the benzotriazole moiety.

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